3-丁氧基-4-硝基苯甲酸

描述

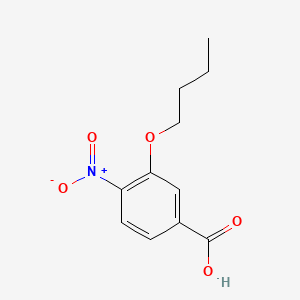

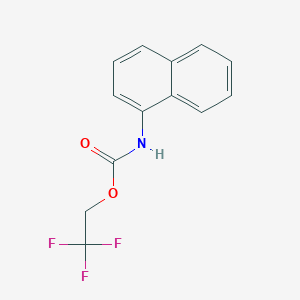

3-Butoxy-4-nitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds with nitrobenzoic acid moieties and butoxy functional groups are mentioned. These compounds are of interest due to their potential applications in fields such as peptide synthesis, enzyme inhibition, and surfactant behavior.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 4-[N-(tert-butoxycarbonyl)aminoacyloxymethyl]-3-nitrobenzoic acids is achieved through a reaction involving Boc-amino acid and a nitrobenzyl ester, resulting in a high yield and an easier purification process compared to previous methods . Similarly, the synthesis of 3,4-Di-t-butylbenzoic acid is performed through a seven-step sequence starting from 4-t-butylbenzoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-butoxy-4-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined by this method, revealing a triclinic crystal system with specific bond angles and lengths . The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid was also determined, showing hydrogen-bonded dimers and specific dihedral angles for the substituent groups . These studies suggest that 3-butoxy-4-nitrobenzoic acid could also exhibit interesting structural features, potentially including hydrogen bonding and specific geometric arrangements.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives can be complex. For instance, the aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate in aqueous solution indicates that it can behave as a surfactant and is an inhibitor of phospholipase activity . The molecular co-crystals of carboxylic acids, such as the adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole, demonstrate the ability of these compounds to form hydrogen-bonded structures . These findings suggest that 3-butoxy-4-nitrobenzoic acid could also participate in various chemical reactions, including the formation of co-crystals and interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and chemical reactivity. The amphiphilic nature of ester 3-(octanoyloxy)-4-nitrobenzoic acid and its ether analogue suggests surfactant-like behavior, which is supported by surface tension measurements and other thermodynamic parameters . The spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a related compound, were characterized by NMR and FTIR spectroscopy, revealing information about its structural and conformational properties . These studies provide a foundation for understanding the potential properties of 3-butoxy-4-nitrobenzoic acid, including its spectroscopic characteristics and behavior in solution.

科学研究应用

溶解度和热力学

- 已广泛研究了类似化合物如3-甲基-4-硝基苯甲酸在各种有机溶剂中的溶解度,揭示了不同溶剂和温度下类似硝基苯甲酸的溶解度行为的见解。这项研究对于优化这类化合物的纯化过程至关重要(Wu, Di, Zhang, & Zhang, 2016)。

光谱方法和溶质描述符

- 已利用光谱方法确定了3-甲基-4-硝基苯甲酸在多种溶剂中的溶解度。这些发现有助于理解溶质-溶剂相互作用,并为阿伯拉罕模型溶质描述符提供宝贵数据,这对于预测各种溶剂中的溶解度和其他性质至关重要(Acree, Bowen, Horton, & Abraham, 2017)。

药理学应用

- 类似于3-丁氧基-4-硝基苯甲酸的化合物,如3-(辛氧基)-4-硝基苯甲酸,已被研究其在药理学中的潜在应用,特别是作为磷脂酶活性的抑制剂。在治疗蛇咬等情况下,磷脂酶酶是主要毒素,这具有重要意义(Soto, Vázquez-Tato, Meijide, Alvarado, Seijas, Frutos, Lomonte, & Tato, 2018)。

合成和催化应用

- 已通过催化氧化实现了类似硝基苯甲酸的合成,如3-甲基-4-硝基苯甲酸,这表明了合成3-丁氧基-4-硝基苯甲酸的潜在方法。这些过程对于这些化合物的工业规模生产至关重要(Cai & Shui, 2005)。

酶学研究

- 对类似于3-辛酰氧基-4-硝基苯甲酸的化合物的研究已揭示了它们与磷脂酶A2等酶的相互作用。这突显了它们在生化分析和作为研究酶动力学和机制工具中的潜在用途(Markowitz, Seykora, & Kézdy, 2010)。

属性

IUPAC Name |

3-butoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

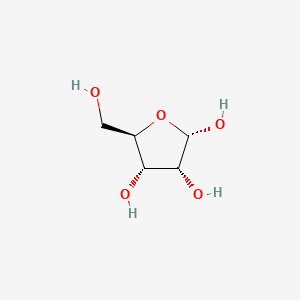

InChI |

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZSLUFIIRTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992825 | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-4-nitrobenzoic acid | |

CAS RN |

72101-53-2 | |

| Record name | Butoxy nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTOXY-4-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)